molecular formula C10H14N4O2 B1398724 Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1057682-19-5

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No. B1398724
M. Wt: 222.24 g/mol
InChI Key: VJGHOGNHILBYCU-UHFFFAOYSA-N
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Description

“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives have been explored for their potential antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their effects against cancer cell lines like K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives demonstrated significant activity, suggesting potential for further investigation as anticancer agents (Mallesha et al., 2012).

Application in PET Imaging

Wang et al. (2018) focused on the synthesis of a derivative of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate for use as a PET imaging agent. This research aimed to create new potential agents for imaging the IRAK4 enzyme in neuroinflammation, highlighting the compound's relevance in diagnostic imaging and neuroscience research (Wang et al., 2018).

Development of Anti-inflammatory and Analgesic Agents

A study by Abu-Hashem et al. (2020) synthesized novel derivatives of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, evaluating their potential as anti-inflammatory and analgesic agents. The findings indicated notable efficacy in inhibiting COX-2, along with analgesic and anti-inflammatory activities, suggesting a role in the development of new therapeutic agents (Abu-Hashem et al., 2020).

Potential as Antimicrobial Agents

Krishnamurthy et al. (2011) explored the synthesis of derivatives of this compound for potential use as antimicrobial agents. The study found that some derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in addressing microbial resistance (Krishnamurthy et al., 2011).

Exploration in Antihypertensive Medication

Bayomi et al. (1999) synthesized triazolopyrimidine derivatives, some containing piperazine moieties, and evaluated them for antihypertensive activity. This research aligns with the ongoing search for new therapeutic options in cardiovascular medicine (Bayomi et al., 1999).

Safety And Hazards

The safety information available for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” includes hazard statements H315, H319, H335, and various precautionary statements .

Future Directions

The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHOGNHILBYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726808
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

CAS RN

1057682-19-5
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-tert-Butoxycarbonyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid methyl ester (140 mg, 0.434 mmol) is dissolved in dichloromethane (3.0 mL) under N2. Trifluoroacetic acid (0.83 ml, 10.85 mmol) is added and the reaction mixture is stirred for 2 h. The reaction mixture is concentrated under reduced pressure and co-evaporated several times with dichloromethane. It is dried under high vacuum to afford the title compound as a TFA salt (130 mg, 90% yield).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, Y Chen, F Li, L Zhang, J Feng… - Journal of Enzyme …, 2022 - Taylor & Francis
Histone deacetylases (HDACs) are validated targets for the development of anticancer drugs in epigenetics. In the discovery of novel HDAC inhibitors with anticancer potency, the 5-…
Number of citations: 2 www.tandfonline.com
S Manzoor, DA Almarghalani, AW James… - Pharmaceutical …, 2023 - Springer
Objective Neuroprotection is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine and its derivatives have been …
Number of citations: 3 link.springer.com
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org

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